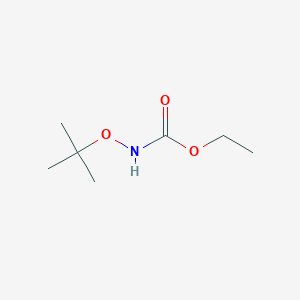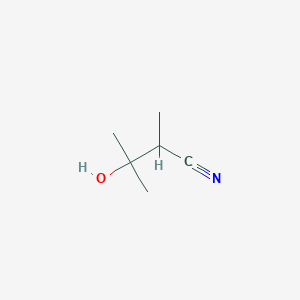
3-Hydroxy-2,3-dimethylbutanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-2,3-dimethylbutanenitrile is an organic compound with the molecular formula C6H11NO. It is a cyanohydrin, which means it contains both a hydroxyl group (-OH) and a nitrile group (-CN) attached to the same carbon atom. This compound is known for its optically active properties and can be produced using specific enzymes like hydroxynitrile lyase .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Hydroxy-2,3-dimethylbutanenitrile can be synthesized through various methods. One common approach involves the use of hydroxynitrile lyase from Manihot esculenta, which catalyzes the formation of the cyanohydrin from the corresponding aldehyde . The reaction typically requires mild conditions and can be carried out at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar enzymatic processes but on a larger scale. The use of biocatalysts in industrial settings allows for efficient and environmentally friendly production of this compound .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-2,3-dimethylbutanenitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used to replace the hydroxyl group with a chlorine atom.
Major Products Formed
Oxidation: Formation of 3-oxo-2,3-dimethylbutanenitrile.
Reduction: Formation of 3-amino-2,3-dimethylbutanenitrile.
Substitution: Formation of 3-chloro-2,3-dimethylbutanenitrile.
Scientific Research Applications
3-Hydroxy-2,3-dimethylbutanenitrile has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its role in enzyme-catalyzed reactions and its potential as a biocatalyst.
Medicine: Investigated for its potential therapeutic properties and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and as a building block for various industrial processes
Mechanism of Action
The mechanism of action of 3-Hydroxy-2,3-dimethylbutanenitrile involves its interaction with specific enzymes and molecular targets. For example, the hydroxynitrile lyase enzyme catalyzes the formation of this compound by facilitating the addition of a nitrile group to an aldehyde. This enzymatic process is crucial for the compound’s synthesis and its subsequent reactions .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-3,3-dimethylbutanenitrile: Similar structure but differs in the position of the hydroxyl group.
3,3-Dimethylbutanenitrile: Lacks the hydroxyl group, making it less reactive in certain chemical reactions
Uniqueness
3-Hydroxy-2,3-dimethylbutanenitrile is unique due to its dual functional groups (hydroxyl and nitrile) on the same carbon atom, which allows it to participate in a wide range of chemical reactions. Its optically active nature also makes it valuable in stereoselective synthesis and enzymatic studies .
Properties
CAS No. |
51776-02-4 |
|---|---|
Molecular Formula |
C6H11NO |
Molecular Weight |
113.16 g/mol |
IUPAC Name |
3-hydroxy-2,3-dimethylbutanenitrile |
InChI |
InChI=1S/C6H11NO/c1-5(4-7)6(2,3)8/h5,8H,1-3H3 |
InChI Key |
YFNUXIVSKMYDEC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C#N)C(C)(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


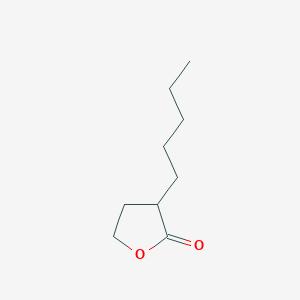
silyl sulfate](/img/structure/B14652319.png)
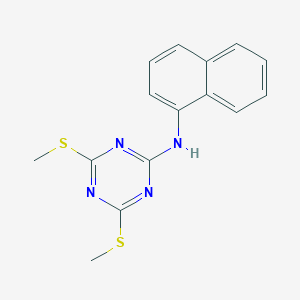
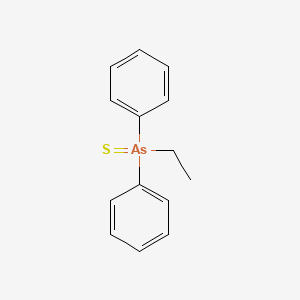
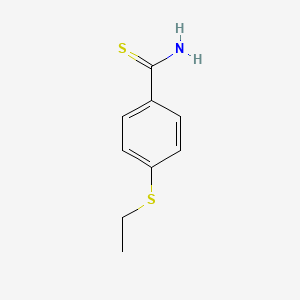
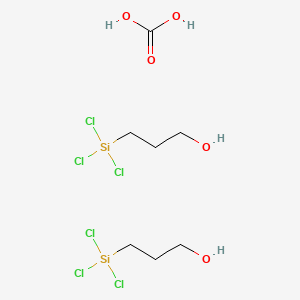
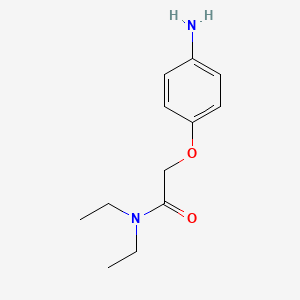
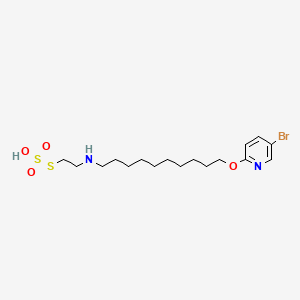
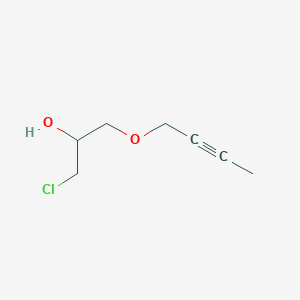
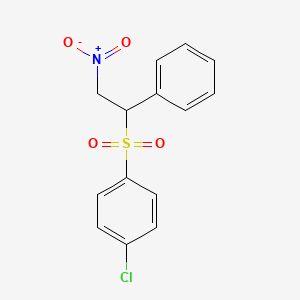
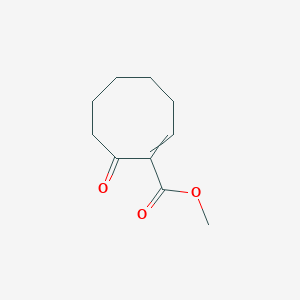
![1-{4-[(E)-(4-Methylphenyl)diazenyl]phenyl}pyrrolidine](/img/structure/B14652373.png)
